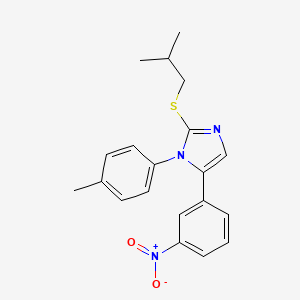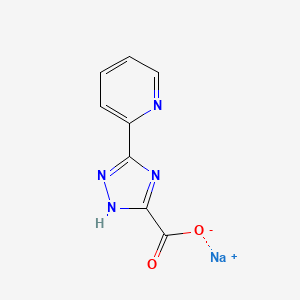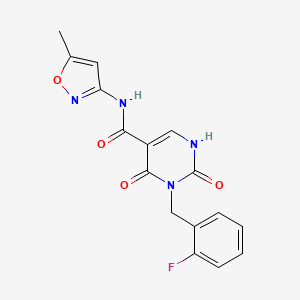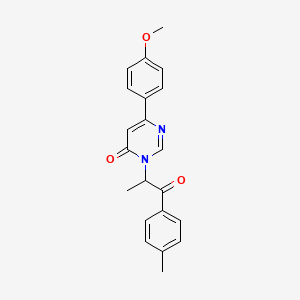![molecular formula C13H13N5O3S B2922667 Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate CAS No. 339097-05-1](/img/structure/B2922667.png)
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TZP), which is one of the most studied and used isomers in medicinal chemistry . It has been used in the development of antiviral agents . The compound is synthesized through a Biginelli-like multicomponent reaction (MCR), and it can exist in both dihydro and oxidized forms .
Synthesis Analysis
The synthesis of this compound involves a regioselective one-pot procedure . The use of mild acidic conditions leads to the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifts the regioselectivity towards 7-aryl-5-methyl derivatives . The synthesized scaffolds are then functionalized at the C-2 position .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is substituted at the 1-position with an ethoxy group, which is further substituted with a 2-amino group. The 3-position of the core is substituted with a methyl 2-thiophenecarboxylate group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multicomponent reactions, specifically a Biginelli-like reaction . This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Scientific Research Applications
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a core structure in this compound, has been utilized in the design of anticancer agents. Specifically, derivatives have shown promise against gastric cancer cells by inhibiting the ERK signaling pathway, which is crucial for cell proliferation and survival . This pathway’s suppression can lead to decreased phosphorylation levels of key proteins and induce apoptosis in cancer cells.
Antimalarial Agents
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been investigated as potential antimalarial agents. They serve as inhibitors for enzymes like dihydroorotate dehydrogenase, which is essential for the pyrimidine biosynthesis pathway in malaria parasites . By inhibiting this pathway, the compound can effectively halt the growth of the parasite.
Antiviral Properties
The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been explored for its antiviral capabilities, particularly in binding to HIV TAR RNA. This interaction can disrupt the replication process of the virus, showcasing the potential of this compound in antiviral drug development .
Antibacterial and Antifungal Uses
This compound’s analogs have demonstrated significant antibacterial and antifungal activities. The [1,2,4]triazolo[1,5-a]pyrimidine core is known to interfere with the biological processes of various bacterial and fungal species, making it a valuable asset in the development of new antibiotics and antifungals .
Anti-inflammatory and Analgesic Effects
Research has indicated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can exhibit anti-inflammatory and analgesic properties. These effects are beneficial in the treatment of chronic inflammatory diseases and for pain management .
Cardiovascular Applications
Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine act as cardiovascular vasodilators. They can relax blood vessels, thereby reducing blood pressure and improving blood flow, which is crucial in treating various cardiovascular diseases .
Agricultural Chemicals
The [1,2,4]triazolo[1,5-a]pyrimidine framework is present in structures used in agriculture, such as herbicides. These compounds can control weed growth, thus protecting crops and improving agricultural yield .
Metal Coordination Chemistry
[1,2,4]triazolo[1,5-a]pyrimidine derivatives are versatile linkers for several metals. The interactions of their coordination compounds in biological systems have been extensively described, highlighting their potential in the field of bioinorganic chemistry .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various targets in biological systems . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit RNase H by binding allosterically at the interface between p51 and p66 RT subunits .
Result of Action
Some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the growth and colony formation of mgc-803 cells, induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Future Directions
The future directions for this compound could involve further optimization of the synthesis process to improve yield and regioselectivity . Additionally, further studies could be conducted to evaluate its antiviral activity against other RNA viruses . Lastly, modifications could be made to improve its cell permeability and potency .
properties
IUPAC Name |
methyl 3-[1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-7(21-9-4-6-22-10(9)11(19)20-2)8-3-5-15-13-16-12(14)17-18(8)13/h3-7H,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXXHDSZJNMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)
![Methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2922591.png)

![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)
![(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2922598.png)

![3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2922601.png)
![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)


![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)